2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE
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Overview
Description
2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE is a compound that belongs to the class of xanthone derivatives Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Coupling with Piperidine: The xanthene core is then coupled with piperidine using a Friedel-Crafts reaction, where the xanthene acts as the electrophile and piperidine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of microwave heating, metal catalysts like copper or palladium, and eco-friendly reagents .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The xanthene core can be oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and copper catalysts.
Reduction: Hydrogen gas and palladium catalysts.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include oxidized xanthene derivatives, reduced piperidine derivatives, and substituted xanthene-piperidine compounds .
Scientific Research Applications
2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The xanthene core can modulate the activity of nuclear factor erythroid-derived 2-like 2 (Nrf2), leading to antioxidant and anti-inflammatory effects . The piperidine ring may enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Mangostin: A natural xanthone derivative with similar biological activities.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring
Uniqueness
2-METHYL-1-(9H-XANTHENE-9-CARBONYL)PIPERIDINE is unique due to its combined xanthene and piperidine structure, which may offer enhanced biological activity and specificity compared to other xanthone derivatives .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-6-7-13-21(14)20(22)19-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)19/h2-5,9-12,14,19H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFQRUPHBECMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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